molecular formula C20H28N2O4 B5585175 methyl 3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)methyl]-4-methoxybenzoate

methyl 3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)methyl]-4-methoxybenzoate

Cat. No.: B5585175
M. Wt: 360.4 g/mol
InChI Key: IEGJMCCSQQHSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as Spiropidion . It is a broad-spectrum pro-insecticide that offers protection against many damaging and difficult-to-control sucking pests . Examples of pests controlled by this compound include aphids, whiteflies, pysllids, armoured scales, soft scales, spider mites, rust and red mites including California red scale, mealybugs, and stinkbugs . It is used in various applications including fruit and vegetables, cotton, soybean, pistachio, and potato .


Molecular Structure Analysis

The chemical formula of this compound is C₂₁H₂₇ClN₂O₅ . The structure includes a diazaspiro[4.5]decane core, which is a type of spiro compound where two rings of different sizes share a single atom . The compound also contains functional groups such as ester and ether .

Mechanism of Action

Spiropidion acts as an Acetyl CoA carboxylase inhibitor, disrupting fatty acid biosynthesis . It is active primarily through ingestion, with very little contact activity .

Properties

IUPAC Name

methyl 3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decan-8-yl)methyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-4-22-14-20(12-18(22)23)7-9-21(10-8-20)13-16-11-15(19(24)26-3)5-6-17(16)25-2/h5-6,11H,4,7-10,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGJMCCSQQHSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)CC3=C(C=CC(=C3)C(=O)OC)OC)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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